molecular formula C14H17N3O5S B11035153 Ethyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11035153
M. Wt: 339.37 g/mol
InChI Key: YYVZMHXBVDHCPM-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a combination of oxazole, thiazole, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazole intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include methanesulfonic acid, acetic acid, and various protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Ethyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of oxazole and thiazole rings, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in similar compounds .

Biological Activity

Ethyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex compound with a molecular formula of C19H19N3O6S and a molecular weight of 417.4 g/mol. This compound features multiple functional groups, including thiazole and oxazole moieties, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Thiazole and Oxazole Rings : Utilizing various reagents such as acyl chlorides and amines under controlled conditions to yield the desired heterocycles.
  • Purification : Techniques like chromatography are employed to isolate the final product with high purity.

The controlled reaction conditions, including temperature and pH, are crucial for achieving the desired transformations in the synthesis process.

The biological activity of this compound is thought to involve interactions with specific molecular targets within cells. Preliminary studies suggest that this compound may exhibit:

  • Anticancer Activity : Potential mechanisms include inhibition of key enzymes involved in cancer cell proliferation.
  • Antimicrobial Properties : The compound has shown promising results against various bacterial strains.

Interaction Studies

Current research focuses on understanding how this compound interacts with biological targets. For instance, it may inhibit enzymes that are crucial for DNA synthesis or cellular metabolism, leading to apoptosis in cancer cells or bactericidal effects against pathogens .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives containing thiazole and oxazole rings have demonstrated significant antiproliferative activity against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

These compounds were found to be more effective than standard chemotherapy drugs such as doxorubicin and 5-fluorouracil due to their ability to inhibit thymidylate synthase (TS), an essential enzyme for DNA synthesis .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Some derivatives have shown good inhibition against:

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a recent study involving synthesized derivatives of this compound, researchers observed significant cytotoxic effects on MCF-7 breast cancer cells. The study reported an IC50 value of 1.1 μM for one derivative, indicating potent anticancer activity compared to traditional chemotherapeutics .

Case Study 2: Antimicrobial Evaluation

Another study evaluated the antimicrobial efficacy of this compound against both gram-positive and gram-negative bacteria. The results indicated that certain derivatives exhibited strong inhibitory effects on Staphylococcus aureus, making them potential candidates for further development in treating bacterial infections .

Properties

Molecular Formula

C14H17N3O5S

Molecular Weight

339.37 g/mol

IUPAC Name

ethyl 2-[3-(3-methoxy-1,2-oxazol-5-yl)propanoylamino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H17N3O5S/c1-4-21-13(19)12-8(2)15-14(23-12)16-10(18)6-5-9-7-11(20-3)17-22-9/h7H,4-6H2,1-3H3,(H,15,16,18)

InChI Key

YYVZMHXBVDHCPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCC2=CC(=NO2)OC)C

Origin of Product

United States

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